2-(4-Nitrophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one
CAS No.: 155513-84-1
Cat. No.: VC0189910
Molecular Formula: C12H6N4O4
Molecular Weight: 270.204
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 155513-84-1 |
|---|---|
| Molecular Formula | C12H6N4O4 |
| Molecular Weight | 270.204 |
| IUPAC Name | 2-(4-nitrophenyl)pyrazino[2,3-d][1,3]oxazin-4-one |
| Standard InChI | InChI=1S/C12H6N4O4/c17-12-9-10(14-6-5-13-9)15-11(20-12)7-1-3-8(4-2-7)16(18)19/h1-6H |
| Standard InChI Key | WVWRXBLDNBGJGY-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NC3=NC=CN=C3C(=O)O2)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
Structural Characteristics
2-(4-Nitrophenyl)-4H-pyrazino[2,3-d] oxazin-4-one belongs to the class of fused heterocyclic compounds containing a pyrazine ring fused with a 1,3-oxazinone moiety. The compound features a 4-nitrophenyl group at position 2 of the core structure. This molecular architecture contains multiple nitrogen atoms in the heterocyclic system, with the nitro group on the phenyl ring introducing an electron-withdrawing effect that likely influences the electronic distribution across the molecule.
The structural characteristics of this compound bear similarity to other pyrazino[2,3-d] oxazinone derivatives that have been studied for their biological activities. The presence of the nitro group on the phenyl ring is particularly noteworthy, as compounds with electron-withdrawing groups in similar heterocyclic systems have demonstrated distinct biological activity profiles .
Chemical Reactivity
The reactivity of 2-(4-Nitrophenyl)-4H-pyrazino[2,3-d] oxazin-4-one can be inferred from similar oxazinone-containing structures. The oxazinone ring is typically susceptible to nucleophilic attack, particularly at the carbonyl carbon. Research on related compounds indicates that the lactone group can undergo ring-opening reactions with nucleophiles such as amines, hydrazines, and alcohols.
From studies on similar structures, the following reactivity patterns might be expected:
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Reaction with amines or ammonia could lead to ring-opening and subsequent cyclization
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Hydrazine derivatives might yield corresponding hydrazides that could undergo further cyclization
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The nitro group could participate in reduction reactions to form amino derivatives
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The heterocyclic system might undergo various substitution reactions depending on reaction conditions
Synthesis Methods
Key Synthetic Routes
The synthesis of 2-(4-Nitrophenyl)-4H-pyrazino[2,3-d] oxazin-4-one would likely follow pathways similar to those used for related heterocyclic compounds. Based on the synthesis of analogous structures, a potential synthetic route might involve the condensation of appropriate pyrazine derivatives with 4-nitrobenzoic acid derivatives, followed by cyclization to form the oxazinone ring.
In the available literature, related oxazinone compounds were synthesized using methods that could be adapted for the target compound. For instance, 3,7-dimethyl-1-phenylpyrazolo[4′,3′:5,6]pyrazino[2,3-d] oxazin-5(1H)-one was obtained via the reaction of a pyrazolo[3,4-b]pyrazine amino acid with boiling acetic anhydride . This approach suggests that appropriate amino acid precursors could be employed to synthesize the target compound.
Reaction Mechanisms
The formation of the oxazinone ring in similar compounds typically involves a cyclization process. For example, in the synthesis of related compounds, IR spectroscopy confirmed the formation of the six-membered lactone by showing characteristic absorption bands at approximately 1750 cm⁻¹ and the disappearance of absorption bands associated with acidic OH and NH₂ groups .
The mechanistic pathway likely involves:
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Activation of the carboxylic acid group
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Nucleophilic attack by a nearby heteroatom (typically nitrogen or oxygen)
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Cyclization to form the oxazinone ring
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Elimination of water or other leaving group
Optimization Strategies
Based on synthetic approaches for similar compounds, several optimization strategies could be considered for the synthesis of 2-(4-Nitrophenyl)-4H-pyrazino[2,3-d] oxazin-4-one:
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Selection of appropriate solvent systems to enhance yield and purity
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Temperature control during key reaction steps to minimize side reactions
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Use of catalysts to improve reaction efficiency
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Purification techniques tailored to the specific physicochemical properties of the target compound
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Protection/deprotection strategies for sensitive functional groups if required
Biological Activities
| Compound | Oedema inhibition (%) after 3 hours | Relative Potency (%) |
|---|---|---|
| Electron-withdrawing group (7g) | 9.8±1.2 | 16.2 |
| No substituent (7e) | 29.3±1.1 | 48.6 |
| Electron-donating group (7f) | 52.2±1.2 | 86.7 |
| Reference drug (Indomethacin) | 60.2±1.5 | 100.0 |
Antibacterial Activities
Studies on related heterocyclic compounds provide insights into the potential antibacterial properties of 2-(4-Nitrophenyl)-4H-pyrazino[2,3-d] oxazin-4-one. Research has shown that certain pyrazolopteridine derivatives exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, while generally showing limited activity against Gram-negative species .
Interestingly, in contrast to anti-inflammatory activity patterns, compounds bearing electron-withdrawing nitro groups demonstrated enhanced antibacterial activity. For example, compound 7g with a 4-nitrophenyl group showed remarkable antibacterial activity against S. aureus with a zone of inhibition of 30.2 mm (MIC, 8.25 μg/mL), making it equipotent to chloramphenicol . This suggests that the 4-nitrophenyl group in our target compound might confer significant antibacterial properties, particularly against Gram-positive bacteria.
The nitro group may enhance antibacterial activity through several potential mechanisms:
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Altering cell membrane permeability
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Interfering with bacterial protein synthesis
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Generating reactive intermediates through reduction processes
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Modifying the compound's ability to interact with bacterial targets
Structure-Activity Relationships
Effect of Nitrophenyl Group
The 4-nitrophenyl group in 2-(4-Nitrophenyl)-4H-pyrazino[2,3-d] oxazin-4-one introduces specific electronic and steric effects that likely influence its biological activity profile. Based on studies of related compounds, several structure-activity relationships can be identified:
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Electron-withdrawing effect - The nitro group creates an electron-deficient center that affects the electronic distribution in the molecule and its interactions with biological targets
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Hydrogen bonding capacity - The nitro group can participate in hydrogen bonding as an acceptor, potentially enhancing interactions with protein binding sites
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Metabolic stability - Nitroaromatic compounds often undergo specific metabolic pathways, including reduction to amino derivatives, which can influence in vivo activity
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Lipophilicity modification - The nitro group alters the compound's lipophilicity, potentially affecting cell penetration and distribution
Research on related compounds suggests that while the nitro group might reduce anti-inflammatory properties, it could enhance antibacterial activity against Gram-positive bacteria .
Comparative Analysis with Related Compounds
A comparative analysis of 2-(4-Nitrophenyl)-4H-pyrazino[2,3-d] oxazin-4-one with structurally related compounds reveals important structure-activity patterns. In research on similar heterocyclic systems, the following trends were observed:
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The specific position and nature of substituents on the heterocyclic core significantly influenced biological activity
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The replacement of oxygen with sulfur in similar heterocyclic structures (as in compounds 10 and 11) resulted in enhanced anti-inflammatory activity
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The introduction of additional nitrogen atoms in the heterocyclic system (as in triazole derivatives) generally increased antibacterial properties
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The fusion pattern of heterocyclic rings played a crucial role in determining biological activity profiles
These observations suggest that structural modifications to the core structure of 2-(4-Nitrophenyl)-4H-pyrazino[2,3-d] oxazin-4-one could be strategically employed to enhance specific biological activities or improve physicochemical properties.
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